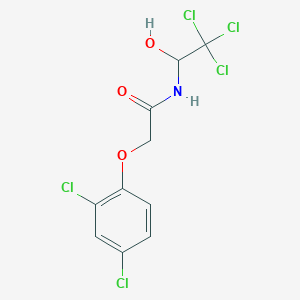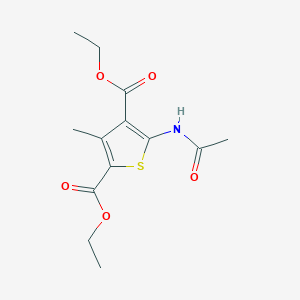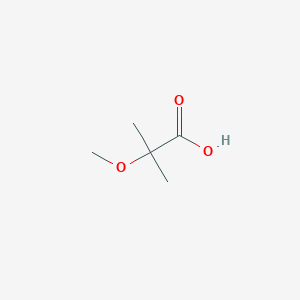
Dibenzotetrathiafulvalene
概要
説明
Dibenzotetrathiafulvalene (DBTTF) is an organic semiconductor that is completely conjugated with a symmetric structure. It forms stacks of planar molecules with a distance of 3.948 Å .
Synthesis Analysis
DBTTF can be prepared from anthranilic acid and purified by sublimating in vacuum . A two-step synthesis of DBTTF derivatives has been developed by combining the indium-catalyzed reductive dithioacetalization of oxalic acid and electron-rich aromatic dithiols with a subsequent oxidation of the resultant dithioacetals .Molecular Structure Analysis
DBTTF has a high mobility of charges . Time-dependent density functional theory was used to explore the excitation and deexcitation processes .Chemical Reactions Analysis
DBTTF is used to make semiconducting charge transfer salts with electron accepting (n-type) materials, for example TCNQ and F4TCNQ . It forms a charge transferring complex with a variety of semiconducting crystals which include 7,7,8,8-tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .Physical And Chemical Properties Analysis
DBTTF is a solid with a melting point of 239-243 °C . Its empirical formula is C14H8S4 and it has a molecular weight of 304.47 .科学的研究の応用
Organic Transistors and Charge Transport
Electrode Material in Organic Transistors : DBTTF has been studied for its role in thin-film transistors, particularly in relation to contact resistance when paired with different electrode materials. It was found that the source and drain electrodes made of metallic organic charge-transfer salt showed smaller contact resistance, hinting at DBTTF's effectiveness in organic transistors (Shibata et al., 2008).
Film Morphology in Transistors : DBTTF's application in controlling polycrystalline-film morphologies in organic thin-film transistors (OTFTs) was explored. The study highlighted the impact of film morphology on the subthreshold properties and charge transport in OTFTs (Yamada et al., 2008).
Molecular Synthesis and Structure
- Synthesis and Crystal Structure : Research into the synthesis of various DBTTF derivatives from anthranilic acids has been conducted, providing insights into the chemical processes for creating these compounds and their potential applications in electronics (Nakayama et al., 1978).
Electronic Properties and Conductivity
Polarization Energies and Stability : Studies have been conducted on the polarization energies of DBTTF and its derivatives, revealing insights into their stability and potential for forming stable charge-transfer complexes (Sato et al., 1981).
Electrical Resistivity : The electrical resistivity of various DBTTF salts with different anions was explored, demonstrating its semiconductor behavior and potential applications in electronic devices (Matsubayashi et al., 1987).
Co-crystal Formation and Device Fabrication
- Ambipolar Transistor Characteristics : The creation of co-crystal microrods of DBTTF and tetracyanoquinodimethane (TCNQ) for use in prototype devices exhibiting ambipolar charge transport was studied, indicating potential applications in miniaturized devices (Wu et al., 2013).
Safety And Hazards
将来の方向性
DBTTF-TCNB cocrystal has been bringing hope and vitality into several fields, such as photothermal imaging, biological application, and seawater desalination, owing to their photothermal conversion property . The results of the study may offer some guidance for the design of photothermal conversion cocrystals .
特性
IUPAC Name |
2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIRUXIWCFZJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179388 | |
| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
CAS RN |
24648-13-3 | |
| Record name | Dibenzotetrathiafulvalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)




![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)






![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)